2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-6-fluorobenzamide is an intriguing synthetic organic compound. Structurally complex, this compound features an intricate arrangement of functional groups, including a chloro substituent, a fluorine atom, and a benzamide core linked to a pyrimidine ring. Its synthesis and applications extend across various fields, making it a compound of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-6-fluorobenzamide typically involves multi-step organic reactions. Here's a generalized pathway:
Aromatic Nucleophilic Substitution: : Starting with 2-chloro-6-fluorobenzonitrile, this compound undergoes nucleophilic substitution with an amine group to form 2-chloro-6-fluorobenzamide.
Pyrimidine Introduction: : The pyrimidine ring system is introduced through a condensation reaction between the benzamide derivative and an appropriately functionalized pyrimidine, often mediated by catalysts.
Alkylation: : The final steps involve the alkylation of the pyrimidine ring with an ethylamino group and methylation of the remaining nitrogen atoms, ensuring the full functionalization of the compound.
Industrial Production Methods
For industrial-scale production, high-throughput methods such as continuous flow chemistry are often employed. These methods allow for precise control over reaction conditions, such as temperature, pressure, and time, leading to improved yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The chloro and fluoro substituents are prone to nucleophilic substitution reactions.
Oxidation/Reduction: : These reactions can modify the oxidation state of the functional groups within the molecule.
Condensation Reactions: : Formation of the pyrimidine ring and subsequent modifications involve condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitutions: : Common reagents include amines and alcohols under conditions such as high temperature and the presence of base catalysts.
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Products from these reactions include variously substituted benzamide derivatives, often functionalized to enhance their bioactivity or chemical stability.
Scientific Research Applications
The compound 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-6-fluorobenzamide finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Research suggests potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The ethylamino group, in particular, may engage in hydrogen bonding or electrostatic interactions with enzymes or receptors, thereby modulating their activity. Detailed studies have shown that these interactions can influence signal transduction pathways, leading to physiological effects.
Comparison with Similar Compounds
Compared to other benzamide derivatives, 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-6-fluorobenzamide stands out due to its unique combination of a pyrimidine ring and specific substituents.
Similar Compounds
2-chloro-N-(2-(aminoethyl)-6-fluorobenzamide)
N-(2-(6-ethylamino-2-methylpyrimidin-4-ylamino)ethyl)-2-chlorobenzamide
6-fluoro-2-chloro-N-(2-(methylamino)ethyl)benzamide
Conclusion
The compound this compound is a chemically rich and versatile molecule, useful across multiple scientific disciplines and industries. Its synthesis, chemical reactivity, and applications highlight its importance and potential for future discoveries.
Properties
IUPAC Name |
2-chloro-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN5O/c1-3-19-13-9-14(23-10(2)22-13)20-7-8-21-16(24)15-11(17)5-4-6-12(15)18/h4-6,9H,3,7-8H2,1-2H3,(H,21,24)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOINARNCQZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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